2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Beschreibung
The compound 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a heterocyclic molecule featuring a triazolopyrimidine core substituted with a 3-fluorophenyl group at position 3. This core is linked via a piperazine-carbonyl bridge to a chromen-4-one moiety. The triazolopyrimidine system is a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The fluorine atom at the meta position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the chromen-4-one group contributes to π-π stacking interactions in biological targets. Synthetic routes for such compounds typically involve cyclocondensation of aminotriazoles with pyrimidine precursors, followed by piperazine coupling and chromenone functionalization .
Eigenschaften
IUPAC Name |
2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O3/c25-15-4-3-5-16(12-15)32-23-21(28-29-32)22(26-14-27-23)30-8-10-31(11-9-30)24(34)20-13-18(33)17-6-1-2-7-19(17)35-20/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIOZHYBLNWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=O)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
Docking studies of related compounds suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity. This interaction may alter the conformation or function of the target, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Biologische Aktivität
The compound 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.47 g/mol. The structure includes a triazolo-pyrimidine moiety linked to a piperazine ring and a chromenone framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.47 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens . The presence of the fluorophenyl group in the structure may enhance the antimicrobial efficacy due to its electron-withdrawing effects.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro assays. For instance, derivatives with similar structural features have shown IC50 values as low as 18 µM against breast cancer cells, indicating potent anticancer activity . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), leading to increased apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds containing chromenone structures are known for their anti-inflammatory properties. The biological activity can be attributed to their ability to modulate inflammatory pathways, potentially reducing cytokine release and inflammatory mediator production .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of triazolo-pyrimidine derivatives against Staphylococcus aureus and E. coli. Compounds similar to the one showed significant inhibition with minimum inhibitory concentrations (MICs) ranging from 0.0227 µM to 0.1 µM .
- Anticancer Assays : In a study involving MCF-7 breast cancer cells, compounds with structural similarity were tested for their ability to induce apoptosis through PARP inhibition. Results indicated that treatment led to enhanced cleavage of PARP and increased levels of phosphorylated H2AX, markers indicative of DNA damage response .
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It can alter signaling cascades associated with inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA or RNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Fluorophenyl Position (3- vs. 4-Fluoro)
- Fluorine’s electron-withdrawing effect could also modulate the triazolopyrimidine ring’s electron density, affecting hydrogen-bonding interactions .
- Analog 1 (4-Fluoro) : The para-fluorine may enhance metabolic resistance to oxidative degradation but could introduce steric clashes in certain targets. Comparative studies on kinase inhibitors suggest para-substituted fluorophenyl groups exhibit lower IC₅₀ values in some cases .
Chromenone vs. Butanone Linkage
- The chromen-4-one group in the target compound provides a planar, conjugated system favorable for intercalation or π-stacking in DNA or protein binding pockets. In contrast, the butanone tail in Analog 1 introduces flexibility and hydrophobicity, which may improve membrane permeability but reduce target specificity .
Benzyl vs. Fluorophenyl Substitution
- Analog 2’s benzyl group replaces fluorine with a bulkier, lipophilic substituent. This modification increases logP (predictive of higher cell penetration) but may reduce solubility.
Quantitative Structural Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (e.g., MACCS keys), the target compound and Analog 1 share ~85% structural similarity due to identical triazolopyrimidine-piperazine cores. In contrast, Analog 2’s benzyl substitution reduces Tc to ~72%, highlighting the impact of substituent bulk on similarity metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
